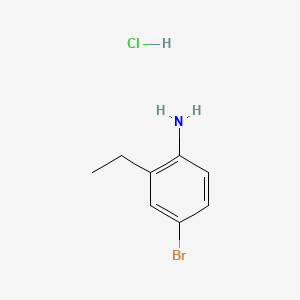
4-Bromo-2-ethylaniline hydrochloride
Overview
Description
4-Bromo-2-ethylaniline hydrochloride (4-BEA-HCl) is an organic compound that belongs to the family of aromatic compounds known as aromatic amines. It is a white crystalline solid with a molecular formula of C8H9BrClN and a molecular weight of 236.54 g/mol. 4-BEA-HCl is widely used in scientific research for its unique properties and applications. It is often used as a starting material in organic synthesis, as a reagent in biochemical and physiological studies, and in the preparation of pharmaceuticals.
Scientific Research Applications
Metabolism Studies
4-Bromo-2-ethylaniline hydrochloride has been explored in studies examining the metabolism of psychoactive substances in rats. In one study, various metabolites of 4-bromo-2,5-dimethoxyphenethylamine (a related compound) were identified, suggesting the involvement of multiple metabolic pathways in rats (Kanamori et al., 2002).
Synthesis and Characterization of Antimicrobial Agents
The compound has been used in the synthesis and characterization of new chemicals with potential antimicrobial properties. For example, derivatives of phenyl azetidines, which were synthesized using this compound, demonstrated potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Studies on Nephrotoxicity
Research on the nephrotoxic effects of haloanilines, including 4-bromoaniline (closely related to 4-bromo-2-ethylaniline), has been conducted. This study involved examining the toxic effects of various haloaniline hydrochlorides on renal cortical slices from rats (Hong et al., 2000).
Biological Activities of Synthesized Compounds
Research into the synthesis of various compounds using derivatives of this compound and testing their biological activities has been carried out. For instance, compounds synthesized using 2-bromo-4-fluoroaniline (related to 4-bromo-2-ethylaniline) were tested against various bacterial and fungal strains, showing significant antibacterial activity (Abdel‐Wadood et al., 2014).
Electrochemical Studies
The electrochemical oxidation of 4-bromoaniline and related compounds has been studied in acetonitrile solution. This research is important for understanding the chemical properties and reaction mechanisms of such compounds (Kádár et al., 2001).
Synthesis of Indoles
This compound has been used in the palladium-assisted synthesis of 3-substituted indoles, showcasing its utility in organic synthesis (Kasahara et al., 1986).
Safety and Hazards
4-Bromo-2-ethylaniline hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care and appropriate safety measures should be taken while handling it .
Mechanism of Action
- The primary target of 4-Bromo-2-ethylaniline is protein tyrosine phosphatase 1B (PTP1B) . PTP1B is an enzyme involved in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins.
- In an SN2-type mechanism , the nucleophile (4-Bromo-2-ethylaniline) attacks the carbon adjacent to the bromine atom. Simultaneously, the electrons from the C-Br bond move to form the bromide anion, which acts as a leaving group .
Target of Action
Mode of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-ethylaniline hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause toxic effects, impacting cellular function and overall health. The threshold effects and toxicological profile of the compound need to be thoroughly studied to determine safe dosage levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function
properties
IUPAC Name |
4-bromo-2-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYCSLRMHWHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384228 | |
| Record name | 4-bromo-2-ethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30273-22-4 | |
| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-ethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)







